molecular formula C13H9ClF2S B7992645 1,3-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene CAS No. 1443304-18-4

1,3-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7992645
CAS No.: 1443304-18-4
M. Wt: 270.73 g/mol
InChI Key: RDMOUCPEZGTRPF-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9ClF2S. This compound is characterized by the presence of two fluorine atoms, a chlorophenyl group, and a sulfanylmethyl group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-difluorobenzene and 4-chlorobenzenethiol.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., sodium hydride) to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The nucleophilic substitution reaction involves the attack of the thiolate anion (generated from 4-chlorobenzenethiol) on the electrophilic carbon atom of 1,3-difluorobenzene, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.

    Purification Steps: The crude product is typically purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the fluorine atoms or the chlorophenyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

1,3-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-[(4-bromophenyl)sulfanylmethyl]benzene: Similar structure with a bromine atom instead of chlorine.

    1,3-Difluoro-2-[(4-methylphenyl)sulfanylmethyl]benzene: Similar structure with a methyl group instead of chlorine.

    1,3-Difluoro-2-[(4-nitrophenyl)sulfanylmethyl]benzene: Similar structure with a nitro group instead of chlorine.

Uniqueness

1,3-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

1,3-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene is a compound with a unique molecular structure characterized by the presence of difluorobenzene and a chlorophenyl sulfanylmethyl group. This combination suggests potential biological activity, particularly in pharmacology and medicinal chemistry. Understanding its biological activity involves exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C13H9ClF2S
  • Molecular Weight: 270.73 g/mol
  • CAS Number: 1443304-18-4

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific enzymes and receptors in biological systems. The presence of fluorine atoms enhances the compound's lipophilicity and may improve its binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes like cell signaling and proliferation.
  • Receptor Modulation: Interaction with various receptors could lead to modulation of physiological responses, making it a candidate for therapeutic applications.

Antiplatelet Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiplatelet activity. For instance, research on related benzylidene derivatives has shown potent inhibition of platelet aggregation, suggesting that this compound may also possess similar properties.

CompoundIC50 (µM)Reference
Aspirin100
Compound A (similar structure)70
Compound B (related derivative)120

Antioxidant Activity

The antioxidant potential of similar sulfur-containing compounds has been documented, indicating that the sulfanylmethyl group may contribute to radical scavenging activities. In vitro studies using ascorbic acid as a standard have shown varying degrees of antioxidant efficacy among structurally related compounds.

CompoundIC50 (µg/mL)Reference
Ascorbic Acid4.57
Compound C (related structure)8.88
Compound D (related structure)6.33

Case Studies

  • Antiplatelet Evaluation : A study evaluated the antiplatelet effects of several structurally related compounds. Compounds with similar substituents demonstrated varying degrees of inhibition on platelet aggregation induced by arachidonic acid (AA), highlighting the potential of these compounds in cardiovascular therapies.
    • Findings : Compounds showed IC50 values ranging from 70 µM to 120 µM against AA-induced aggregation, indicating significant biological activity compared to aspirin.
  • Antioxidant Studies : Another study focused on the antioxidant properties of sulfur-containing derivatives. The results indicated that certain modifications to the benzylidene core significantly enhanced antioxidant activity, suggesting a structure-activity relationship that could be explored further for drug development.
    • Findings : The most potent compounds demonstrated IC50 values significantly lower than ascorbic acid, indicating their potential as effective antioxidants.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfanylmethyl]-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-9-4-6-10(7-5-9)17-8-11-12(15)2-1-3-13(11)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMOUCPEZGTRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CSC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206563
Record name Benzene, 2-[[(4-chlorophenyl)thio]methyl]-1,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443304-18-4
Record name Benzene, 2-[[(4-chlorophenyl)thio]methyl]-1,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443304-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-[[(4-chlorophenyl)thio]methyl]-1,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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